molecular formula C14H16N6O B5768202 N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B5768202
M. Wt: 284.32 g/mol
InChI Key: OIASZWFEQNWFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) which is a key enzyme in the nitric oxide (NO) signaling pathway. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Mechanism of Action

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which is essential for its activity. This results in the inhibition of the synthesis of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the NO pathway. The inhibition of cGMP synthesis by N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine leads to the inhibition of NO-dependent vasodilation, platelet aggregation, and other physiological processes.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to have a variety of biochemical and physiological effects. It inhibits the NO-dependent relaxation of smooth muscle cells, which leads to vasoconstriction and increased blood pressure. N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine also inhibits platelet aggregation, which is important in preventing thrombosis. In addition, N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to inhibit inflammation and reduce vascular permeability.

Advantages and Limitations for Lab Experiments

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which allows for the specific investigation of the NO signaling pathway. N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is also stable and easy to use, which makes it a convenient tool for research. However, there are some limitations to the use of N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in scientific research. One area of interest is the role of sGC in cancer progression. N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as a cancer therapy. Another area of interest is the development of new sGC inhibitors with improved specificity and potency. Finally, the use of N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in combination with other drugs may provide new insights into the role of the NO pathway in various physiological and pathological processes.

Synthesis Methods

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 3,5-diphenyl-1,2,4-oxadiazole, which is then reacted with ethyl chloroformate and N,N-dimethylethylenediamine to form N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. The synthesis of N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been well-established and various modifications have been made to improve its yield and purity.

Scientific Research Applications

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the NO-dependent relaxation of smooth muscle cells, which is important in the regulation of blood pressure and blood flow. N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has also been used to study the role of sGC in platelet aggregation, vascular permeability, and inflammation.

properties

IUPAC Name

5-N-ethyl-6-N,6-N-dimethyl-5-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-4-20(10-8-6-5-7-9-10)14-13(19(2)3)15-11-12(16-14)18-21-17-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIASZWFEQNWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC3=NON=C3N=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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